molecular formula C8H6F3NO2 B055342 Methyl 5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 124236-37-9

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B055342
CAS No.: 124236-37-9
M. Wt: 205.13 g/mol
InChI Key: CHRQADSGOKVKER-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C8H6F3NO2. It is a fluorinated derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 5-position and a carboxylate ester at the 2-position.

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes . More research is needed to fully understand the interaction between this compound and its targets.

Biochemical Pathways

The compound may influence various pathways depending on its target of action

Action Environment

The action, efficacy, and stability of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and the specific characteristics of the biological system in which the compound is present.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate are not fully understood. Trifluoromethylpyridine (TFMP) derivatives, to which this compound belongs, are known to have significant biological activities. These activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Cellular Effects

Tfmp derivatives are known to have significant effects on various types of cells and cellular processes

Molecular Mechanism

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(trifluoromethyl)pyridine-2-carboxylate can be synthesized through the reaction of trifluoromethylpyridine with methyl chloroformate under basic conditions. The reaction typically occurs at room temperature, and the product can be purified by distillation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

  • 5-(trifluoromethyl)-2-hydroxypyridine
  • 5-(trifluoromethyl)-2-aminopyridine
  • 5-(trifluoromethyl)-2-chloropyridine

Comparison: Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its hydroxyl, amino, and chloro analogs. The ester group makes it more suitable for certain synthetic applications and enhances its potential as a prodrug in medicinal chemistry .

Biological Activity

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate (MTFPC) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical pathways, and its potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

MTFPC is characterized by its molecular formula C8H6F3NO2C_8H_6F_3NO_2, featuring a trifluoromethyl group at the 5-position and a carboxylate ester at the 2-position. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable compound in drug development.

Target Interactions

MTFPC interacts with various biological targets, influencing multiple cellular processes. The trifluoromethyl group is believed to play a crucial role in modulating the compound's interactions with enzymes and receptors due to its unique physicochemical properties.

Biochemical Pathways

Research indicates that MTFPC may affect several biochemical pathways, including:

  • Enzyme Inhibition : MTFPC has been shown to inhibit β-secretase (BACE), an enzyme implicated in Alzheimer’s disease, suggesting potential neuroprotective effects.
  • Cell Signaling : The compound influences pathways such as NF-kB, which is critical for inflammatory responses.
  • Cellular Metabolism : MTFPC alters metabolic processes within cells, potentially leading to varied physiological effects depending on dosage and exposure duration .

Antitumor Effects

MTFPC exhibits significant antitumor activity. In vitro studies have reported IC50 values indicating its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB45329.1
MCF-715.3
HepG2Varies

These results underscore the compound's potential as an anticancer agent, particularly in breast cancer models.

Antimicrobial Activity

MTFPC has also been evaluated for its antimicrobial properties. Preliminary findings suggest effectiveness against both bacterial and fungal strains:

  • Bacterial Strains : Exhibited notable activity against E. coli and S. aureus.
  • Fungal Strains : Demonstrated antifungal properties against A. flavus and A. niger.

This broad-spectrum antimicrobial activity positions MTFPC as a candidate for further development in infectious disease treatment .

Neuroprotective Potential

A study investigating the neuroprotective effects of MTFPC highlighted its ability to inhibit BACE, leading to decreased amyloid-beta accumulation in neuronal cells, which is pivotal in Alzheimer's pathology. This suggests that MTFPC could be developed into a therapeutic agent for neurodegenerative diseases.

Toxicological Assessment

Animal model studies have shown that while lower doses of MTFPC can enhance enzyme activity beneficially, higher doses may lead to hepatotoxicity. This duality emphasizes the importance of dosage regulation in therapeutic applications.

Properties

IUPAC Name

methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRQADSGOKVKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597233
Record name Methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124236-37-9
Record name Methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-(trifluoromethyl)-pyridine-2-carboxylic acid (CAN 80194-69-0, 3 g, 15.7 mmol) and sulfurous dichloride (0.1 mL) in methanol (30 mL) was stirred under reflux conditions overnight. Removal of the solvent provided the crude title compound which was purified by column chromatography (silica gel, 20 g, 10% ethyl acetate in petroleum ether) to obtain the title compound (2.7 g, 84%) as white solid; MS (EI): m/e=206.1 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
84%

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